N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide is a synthetic organic compound with a complex structure It features a pyrimidine ring, a piperidine ring, and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the but-2-ynamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-2,2-dimethylbut-3-enamide
- N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide (EVT-2713075)
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties Its combination of a pyrimidine ring, piperidine ring, and but-2-ynamide group makes it distinct from other similar compounds
Properties
IUPAC Name |
N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-6-15(20)18-13-7-5-8-19(10-13)14-9-12(4-2)16-11-17-14/h9,11,13H,4-5,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAZGQZENJGVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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